molecular formula C8H15NO B6236233 octahydroindolizin-8-ol CAS No. 90204-26-5

octahydroindolizin-8-ol

Cat. No. B6236233
CAS RN: 90204-26-5
M. Wt: 141.2
InChI Key:
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Description

Octahydroindolizin-8-ol is a chemical compound with the molecular formula C8H15NO . The molecule contains a total of 26 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Molecular Structure Analysis

The structure of octahydroindolizin-8-ol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 26 bond(s). There are 11 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s), and 1 Pyrrolidine(s) .

Mechanism of Action

Target of Action

Octahydroindolizin-8-ol, also known as Pumiliotoxin 251D , is a toxic organic compound found in the skin of poison frogs . It primarily targets voltage-gated sodium channels (VGSCs) and calcium channels . These channels play a crucial role in the transmission of electrical signals in nerve cells and muscle cells, including those in the heart and skeletal muscle .

Mode of Action

The compound interacts with its targets by blocking the influx of sodium ions in mammalian VGSCs . This blockage disrupts the normal flow of ions through the channels, altering the electrical activity of the cells. In the case of calcium channels, it interferes with muscle contraction in the heart and skeletal muscle .

Biochemical Pathways

For instance, the blockage of sodium influx can inhibit the generation and propagation of action potentials, which are essential for nerve signal transmission and muscle contraction .

Pharmacokinetics

Like many other toxins, it is likely to be rapidly absorbed into the bloodstream when it enters the body through cuts in the skin or by ingestion . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be elucidated.

Result of Action

The action of octahydroindolizin-8-ol can lead to a range of effects at the molecular and cellular levels. It can cause hyperactivity, convulsions, cardiac arrest, and ultimately death . It is especially toxic to arthropods (e.g., mosquitoes), even at low concentrations .

properties

{ "Design of the Synthesis Pathway": "The synthesis of octahydroindolizin-8-ol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclohexanone", "Benzaldehyde", "Ammonium acetate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetic acid", "Sodium sulfate", "Methanol", "Hydrogen gas" ], "Reaction": [ "Step 1: Condensation reaction between cyclohexanone and benzaldehyde in the presence of ammonium acetate to form 1-phenyl-2-cyclohexene-1-ol.", "Step 2: Reduction of 1-phenyl-2-cyclohexene-1-ol using sodium borohydride to form 1-phenylcyclohexanol.", "Step 3: Cyclization of 1-phenylcyclohexanol using hydrochloric acid to form octahydroindolizin-8-ol.", "Step 4: Neutralization of the reaction mixture using sodium hydroxide.", "Step 5: Extraction of the product using ethanol.", "Step 6: Purification of the product using acetic acid and sodium sulfate.", "Step 7: Recrystallization of the product using methanol.", "Step 8: Reduction of the product using hydrogen gas to obtain octahydroindolizin-8-ol." ] }

CAS RN

90204-26-5

Product Name

octahydroindolizin-8-ol

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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